molecular formula C13H16N4O2S B13905033 N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide

Cat. No.: B13905033
M. Wt: 292.36 g/mol
InChI Key: GZIZCUGAHXDXGU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide (C₁₃H₁₆N₄O₂S; MW: 292.36 g/mol) features a 1,2,4-triazole core substituted with a mercapto (-SH) group and a methyl group at position 2. The ethyl linker connects this triazole moiety to a 4-methoxybenzamide group. This combination confers unique reactivity and bioactivity, including thiol-mediated enzyme inhibition and metal coordination via the triazole ring .

Synthesis
The compound is synthesized through condensation of 4-methoxybenzoyl chloride with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)ethylamine in the presence of triethylamine under reflux. Purification involves recrystallization or chromatography to achieve >95% purity .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide

InChI

InChI=1S/C13H16N4O2S/c1-17-11(15-16-13(17)20)7-8-14-12(18)9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

GZIZCUGAHXDXGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CCNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography, may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous triazole derivatives:

Compound Name Key Substituents/Features Biological Activity (IC₅₀/MIC) Reference
Target Compound 4-Methoxybenzamide, ethyl linker, 4-methyl-5-mercapto-triazole IC₅₀: <10–15 µM (cancer); MIC: 0.397 µg/mL (C. albicans)
2-(5-Mercapto-4-methyl-4H-triazol-3-yl)phenol Phenol group replaces benzamide; lacks ethyl linker Moderate antioxidant activity (DPPH EC₅₀: 25 µM)
N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide Dimethylphenyl, acetamide linker (vs. ethyl) Anticancer (Jurkat IC₅₀: 12 µM); enhanced lipophilicity
N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide Fluorophenyl group enhances electronegativity and target binding Antifungal (MIC: 2.1 µg/mL vs. Aspergillus); resistance to hydrolysis
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-triazol-3-yl)-ethyl]-benzamide Chlorobenzamide substituent Antiviral (HIV protease inhibition: Ki = 0.8 nM)
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide 4-Fluorophenyl group improves metabolic stability Broad-spectrum antimicrobial (MIC: 1.5 µg/mL vs. S. aureus)

Mechanistic and Pharmacological Insights

Mercapto Group (-SH) :

  • Critical for covalent interactions with cysteine residues in enzymes (e.g., xanthine oxidase inhibition) .
  • Oxidation to disulfides under oxidative conditions reduces bioactivity but enhances stability .

Triazole Ring :

  • Coordinates with metal ions (e.g., Zn²⁺, Fe³⁺), enabling applications in catalysis and metalloenzyme inhibition .
  • Intercalates into DNA, disrupting replication in cancer cells .

Substituent Effects: Methoxy Group (4-OCH₃): Enhances membrane permeability and antioxidant capacity . Fluoro/Chloro Groups: Increase electronegativity and target binding affinity (e.g., fluorophenyl analogs show 30% higher enzyme inhibition vs. non-halogenated derivatives) . Acetamide vs. Ethyl Linker: Acetamide derivatives exhibit higher solubility but lower cytotoxicity (Jurkat IC₅₀: 12 µM vs. <10 µM for ethyl-linked compounds) .

Biological Activity

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the mercapto group enhances its reactivity and potential interactions with biological targets. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S, with a molecular weight of approximately 296.36 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of mercapto-1,2,4-triazoles have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as broad-spectrum antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
3d0.397Candida albicans
3b1.61Staphylococcus aureus
4e1.98Escherichia coli

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins .

A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly enhance cytotoxicity against specific cancer cells:

CompoundCell LineIC50 (µM)
13Jurkat<10
14A-431<15

3. Antioxidant Activity

The antioxidant capabilities of this compound have also been evaluated using assays such as DPPH and ABTS. These studies indicate that the compound exhibits considerable free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The mercapto group may interact with thiol-containing enzymes, inhibiting their activity and leading to cell death in pathogens or tumor cells.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA structures, disrupting replication and transcription processes essential for cell survival.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of mercapto-substituted triazoles. These compounds were tested for their anticancer effects against various cell lines, demonstrating promising results in both in vitro and in vivo models .

Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria, highlighting the potential for development into new therapeutic agents .

Q & A

Q. Q1. What are the optimal synthetic routes for N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide, and what critical reaction conditions must be controlled?

Methodological Answer: The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzamides. A general protocol involves:

Triazole Core Formation : React 4-amino-3,5-bis-substituted triazole derivatives with ethanolic solutions of mercaptoalkylating agents under reflux (4–6 hours) with catalytic acetic acid to promote cyclization .

Benzamide Coupling : Introduce the 4-methoxybenzamide moiety via nucleophilic acyl substitution, using coupling agents like TCICA (trichloroisocyanuric acid) in acetonitrile at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields high-purity product.

Q. Critical Parameters :

  • Temperature control during coupling (prevents decomposition of the thiol group).
  • Strict anhydrous conditions to avoid hydrolysis of the triazole intermediate.

Advanced Structural Elucidation

Q. Q2. How can crystallographic and spectroscopic techniques resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The thiol group’s position and conformation can be confirmed via Fourier difference maps and Hirshfeld surface analysis. SHELX’s robustness in handling small-molecule twinning or high-resolution data is critical .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare experimental shifts with DFT-calculated values (B3LYP/6-311++G(d,p)) to validate the methoxy and triazole substituents .
    • FT-IR : The S–H stretch (~2550 cm⁻¹) confirms the mercapto group, while carbonyl stretches (~1680 cm⁻¹) verify the benzamide linkage .

Data Contradictions : Discrepancies in NMR peak splitting (e.g., triazole protons) may arise from dynamic rotational isomerism, requiring variable-temperature NMR studies .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the biochemical activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

  • Xanthine Oxidoreductase (XOR) Inhibition Assay :

    • Prepare a substrate solution (xanthine in pH 7.4 phosphate buffer).
    • Incubate with XOR enzyme and varying concentrations of the compound (10–100 µM) at 25°C.
    • Monitor uric acid formation at 295 nm spectrophotometrically.
    • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

    Rationale : Structural analogs (e.g., triazole-thiol derivatives) show potent XOR inhibition, suggesting similar mechanisms .

  • Cellular Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and confirm target engagement via Western blot (e.g., AMPK/mTOR pathways) .

Computational Modeling and SAR Studies

Q. Q4. How can molecular docking and QSAR models guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Workflow :
    • Retrieve the target enzyme’s crystal structure (PDB: e.g., 1N5X for XOR).
    • Prepare the ligand (protonation states, energy minimization via MMFF94).
    • Dock using AutoDock Vina, focusing on the active site’s hydrophobic pockets and hydrogen-bonding residues (e.g., Arg880 in XOR).
  • QSAR :
    • Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
    • Train models with Random Forest or PLS regression to predict IC₅₀ values .

Key Insight : The methoxy group enhances membrane permeability, while the thiol moiety improves target binding affinity .

Handling Contradictions in Purity and Analytical Data

Q. Q5. How should researchers address variability in reported purity or spectral data for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • HPLC : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) to assess purity (>95%).
    • LC-MS : Confirm molecular ion ([M+H]⁺) and rule out adducts or degradation products.
  • Batch Comparison : Analyze multiple synthesis batches via DSC (melting point consistency) and TGA (decomposition profiles) .

Note : Commercial samples (e.g., Sigma-Aldrich) may lack analytical certificates, necessitating in-house validation .

Advanced Applications in Materials Science

Q. Q6. What strategies enable the integration of this compound into functionalized polymers or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Chemistry : Exploit the thiol group’s affinity for Au or Ag nanoparticles. Synthesize MOFs via solvothermal reactions with Zn(NO₃)₂ and terephthalic acid, incorporating the compound as a co-ligand .
  • Polymer Functionalization : Graft onto polystyrene beads via thiol-ene "click" chemistry (UV initiation, 365 nm) .

Characterization : Use PXRD to confirm MOF crystallinity and BET analysis for surface area determination .

Addressing Stability Challenges

Q. Q7. What are the primary degradation pathways of this compound, and how can they be mitigated during storage?

Methodological Answer:

  • Degradation Pathways :
    • Oxidation of the thiol group to disulfide (confirmed via Raman spectroscopy).
    • Hydrolysis of the benzamide bond under acidic/basic conditions.
  • Stabilization Strategies :
    • Store under inert gas (N₂/Ar) at –20°C in amber vials.
    • Add antioxidants (e.g., BHT at 0.01% w/w) to ethanol stock solutions .

Accelerated Stability Studies : Conduct ICH Q1A-compliant testing (40°C/75% RH for 6 months) with periodic HPLC assays .

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